molecular formula C22H26N8O B1192701 FLT3-IN-50

FLT3-IN-50

Numéro de catalogue: B1192701
Poids moléculaire: 418.51
Clé InChI: DXUDRTZDTCQOLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FLT3-IN-50 is a selective and efficacious inhibitor of FLT3 mutations.

Applications De Recherche Scientifique

Role in Hematopoiesis and Leukemia

FLT3-IN-50, as an inhibitor targeting FLT3, plays a significant role in hematopoiesis and leukemia. FLT3 is a receptor tyrosine kinase expressed by immature hematopoietic cells, crucial for stem cell and immune system development. FLT3 mutations are found in approximately 30% of acute myelogenous leukemia (AML) patients, often indicating poor prognosis. These mutations result in constitutive tyrosine kinase activity, contributing to a more aggressive leukemia phenotype. Thus, targeting FLT3 with inhibitors like this compound presents a valuable therapeutic strategy (Gilliland & Griffin, 2002).

Inhibitor Development and Efficacy

This compound is identified as a highly potent and selective FLT3 inhibitor. It shows efficacy against various FLT3 mutants, including resistant forms to other inhibitors. This compound exhibits significant effectiveness against human AML cell lines, specifically targeting FLT3 signal pathways and inducing apoptosis in these cells. This indicates its potential as a therapeutic remedy for AML (Zhi et al., 2018).

CAR T-Cell Therapy Synergy

Research shows that this compound, in combination with FLT3-specific CAR T-cells, exhibits potent activity against AML. This combination particularly targets AML cells with FLT3 internal tandem duplication (FLT3-ITD), which are challenging to treat. The use of FLT3 inhibitors like this compound in synergy with immunotherapy presents a novel approach to treating high-risk AML cases (Jetani et al., 2018).

FLT3 and Immune System Development

This compound's target, FLT3, is also vital in immune system development. It affects the differentiation of hematopoietic lineages, including dendritic cells and natural killer cells. Mutations in FLT3, often found in leukemia, highlight the importance of FLT3 in normal and malignant hematopoiesis. By inhibiting FLT3, compounds like this compound can influence these pathways (Tsapogas et al., 2017).

Additional Insights from FLT3 Inhibition

FLT3 inhibitors, including this compound, provide insights into FLT3's role in hematopoietic progenitor cells, dendritic cells, and natural killer cells. They help understand the FLT3 signal transduction cascade and its implications for cell survival and differentiation in normal and malignant contexts. This understanding is crucial for developing more effective therapies for diseases like AML (D'amico & Wu, 2003; Levis & Small, 2003; Onai et al., 2006; Meshinchi et al., 2001; Griffith et al., 2004; Kiyoi et al., 2019; Larrosa-Garcia & Baer, 2017; Murphy et al., 2003; Yee et al., 2002; Kikushige et al., 2008; Antonysamy & Thomson, 2000; Mckenna et al., 2000; Wang et al., 2018; Adolfsson et al., 2001; Takahashi, 2011).

Propriétés

Formule moléculaire

C22H26N8O

Poids moléculaire

418.51

Nom IUPAC

4-((2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C22H26N8O/c1-14-25-18-4-2-3-17(18)21(26-14)28-19-13-24-29-20(19)22(31)27-15-5-7-16(8-6-15)30-11-9-23-10-12-30/h5-8,13,23H,2-4,9-12H2,1H3,(H,24,29)(H,27,31)(H,25,26,28)

Clé InChI

DXUDRTZDTCQOLU-UHFFFAOYSA-N

SMILES

O=C(C1=NNC=C1NC2=C(CCC3)C3=NC(C)=N2)NC4=CC=C(N5CCNCC5)C=C4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

FLT3 IN-50;  FLT3-IN 50;  FLT3-IN-50

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FLT3-IN-50
Reactant of Route 2
FLT3-IN-50
Reactant of Route 3
FLT3-IN-50
Reactant of Route 4
Reactant of Route 4
FLT3-IN-50
Reactant of Route 5
FLT3-IN-50
Reactant of Route 6
FLT3-IN-50

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.